molecular formula C45H56N6O9 B12308908 Boc-DL-His(1-Trt)-Aib-DL-Glu(OtBu)(OtBu)-Gly-OH

Boc-DL-His(1-Trt)-Aib-DL-Glu(OtBu)(OtBu)-Gly-OH

Cat. No.: B12308908
M. Wt: 825.0 g/mol
InChI Key: OCRJCXTZCKCRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is a complex peptide compound used primarily in peptide synthesis and biomedical research. The compound consists of several protected amino acids, including histidine, aminoisobutyric acid, glutamic acid, and glycine. The protective groups, such as tert-butoxycarbonyl (BOC), trityl (TRT), and tert-butyl (OTBU), are used to prevent unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added step-by-step, with each addition followed by deprotection and coupling reactions. The protective groups, such as BOC and TRT, are removed using specific reagents like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane (DCM) or HF in anisole.

    Coupling: DCC and NHS in dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

The primary product formed is the desired peptide sequence, with any side products typically being unreacted starting materials or partially deprotected intermediates .

Scientific Research Applications

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is widely used in scientific research for:

Mechanism of Action

The compound exerts its effects primarily through the formation of peptide bonds, which are crucial for protein synthesis. The protective groups ensure that the amino acids react in a controlled manner, preventing side reactions and ensuring the formation of the desired peptide sequence. The molecular targets and pathways involved depend on the specific peptide sequence being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-HIS(TRT)-AIB-GLU(OTBU)-GLY-OH is unique due to its specific combination of amino acids and protective groups, making it highly versatile for various peptide synthesis applications. The presence of multiple protective groups allows for selective deprotection and coupling, providing greater control over the synthesis process .

Properties

Molecular Formula

C45H56N6O9

Molecular Weight

825.0 g/mol

IUPAC Name

2-[[2-[[2-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)

InChI Key

OCRJCXTZCKCRBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C

Origin of Product

United States

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